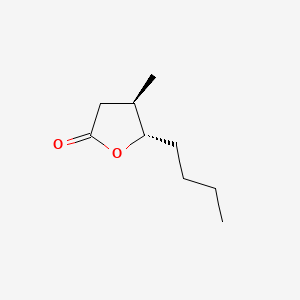
5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)-: is an organic compound belonging to the furanone family. It is characterized by a furan ring with butyl and methyl substituents. This compound is known for its unique aroma and is often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of butyl and methyl-substituted precursors with a furanone-forming reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form dihydrofuran derivatives.
Substitution: It can participate in substitution reactions where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce saturated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential bioactive properties. It may exhibit antimicrobial or antioxidant activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may be investigated for its role in drug development.
Industry: In the flavor and fragrance industry, 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is valued for its unique aroma. It is used in the formulation of various perfumes and flavoring agents.
Wirkmechanismus
The mechanism of action of 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
5-Butyl-4-methyl-3H-furan-2-one: This compound is structurally similar but lacks the dihydro component.
5-Butyl-4-methyl-2(3H)-furanone: Another similar compound with slight structural variations.
Uniqueness: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is unique due to its specific dihydro structure, which imparts distinct chemical and physical properties. Its unique aroma and potential bioactive properties set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
105119-22-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(4R,5S)-5-butyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
WNVCMFHPRIBNCW-SFYZADRCSA-N |
Isomerische SMILES |
CCCC[C@H]1[C@@H](CC(=O)O1)C |
Kanonische SMILES |
CCCCC1C(CC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
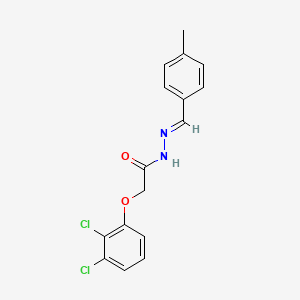
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
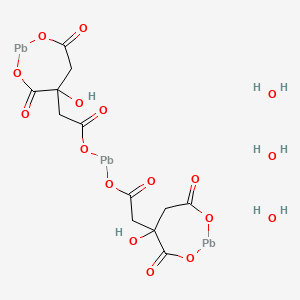
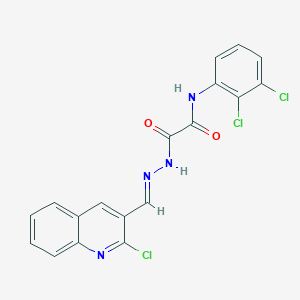
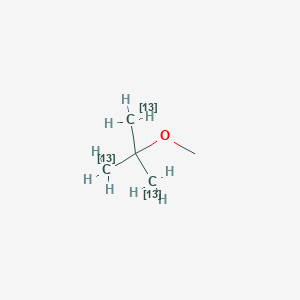
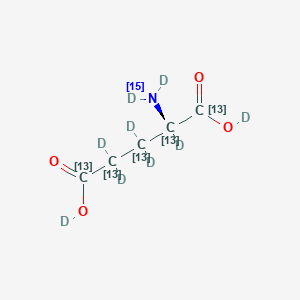
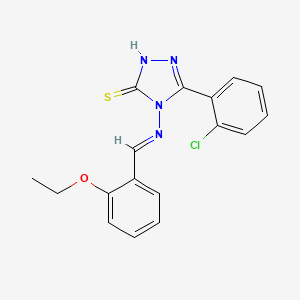


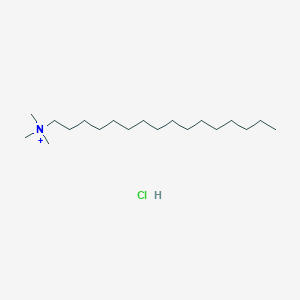
![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)

